molecular formula C15H14FN5O3 B2535255 methyl 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate CAS No. 893937-32-1

methyl 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate

Cat. No.: B2535255
CAS No.: 893937-32-1
M. Wt: 331.307
InChI Key: INDRARGWSZPGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate is a heterocyclic compound featuring a triazolopyrimidinone core fused with a fluorinated aromatic ring and a methyl ester side chain. The 3-fluorophenyl substituent enhances hydrophobicity and may improve binding affinity through π-π stacking or dipole interactions. The methyl ester group at the butanoate position could serve as a prodrug motif, as esters are often hydrolyzed in vivo to active carboxylic acids, influencing pharmacokinetics .

Properties

IUPAC Name

methyl 2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O3/c1-3-11(15(23)24-2)20-8-17-13-12(14(20)22)18-19-21(13)10-6-4-5-9(16)7-10/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDRARGWSZPGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C₁₅H₁₄FN₅O₃
  • Molecular Weight : 331.30 g/mol
  • CAS Number : 893937-32-1

The structure features a triazolo-pyrimidine core, which is recognized for various biological activities. The presence of a fluorophenyl group is notable for enhancing the compound's pharmacological properties.

Antimicrobial Properties

Triazole derivatives, including those similar to this compound, have been extensively studied for their antimicrobial activities. A review highlighted that compounds with a triazole moiety exhibited significant antibacterial effects against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

In particular, triazolo-pyrimidine derivatives have shown promising results in inhibiting both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 8 μg/mL against several bacterial strains .

Antifungal Activity

The antifungal potential of triazole derivatives is also noteworthy. Compounds similar to this compound have been reported to exhibit strong antifungal activity against pathogens such as Candida albicans and Aspergillus flavus, with MIC values significantly lower than conventional antifungal agents like fluconazole .

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Triazoles typically function by inhibiting key enzymes involved in the synthesis of nucleic acids or by disrupting cellular membranes.

Case Studies

  • Antibacterial Efficacy : A study on triazolopyrimidine derivatives indicated that compounds with similar structures showed enhanced antibacterial efficacy against MRSA and other resistant strains. The study found that modifications on the phenyl ring significantly impacted the inhibitory activity .
  • Antifungal Activity : Another investigation demonstrated that triazole derivatives exhibited potent antifungal effects against various fungi. The compound's performance was benchmarked against established antifungals and showed superior activity in several cases .

Data Summary Table

Activity Type Target Organism MIC (μg/mL) Reference
AntibacterialStaphylococcus aureus1–8
AntibacterialEscherichia coli4–16
AntifungalCandida albicans0.5
AntifungalAspergillus flavus0.5

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs include compounds sharing the triazolopyrimidinone core but differing in substituents. A closely related compound, 2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide (RN: 893932-43-9), replaces the methyl ester with an N-methyl-N-phenylacetamide group . This substitution alters physicochemical properties:

  • Ester vs.
  • Biological Implications : Amides often exhibit prolonged half-lives, making them preferable for oral dosing, while esters may act as prodrugs with targeted activation .

Research Findings and Implications

Methodological Considerations

Comparative studies of compound similarity () highlight that structural analogs with >70% similarity often share biological targets, but minor functional group changes (e.g., ester to amide) can drastically alter selectivity or toxicity . Virtual screening protocols prioritize such comparisons to optimize lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.